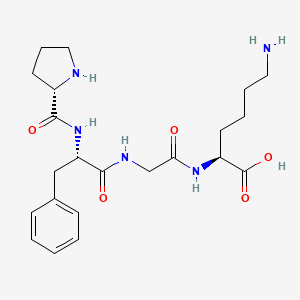

H-Pro-Phe-Gly-Lys-OH

説明

H-Pro-Phe-Gly-Lys-OH is a linear tetrapeptide with the sequence Proline-Phenylalanine-Glycine-Lysine. It is identified by CAS number 143547-77-7 and molecular formula C₂₃H₃₃N₅O₆ (molecular weight: 487.54 g/mol) . The peptide is utilized as a biochemical reagent in laboratory settings, though its specific biological activity remains understudied . Its structure includes a Pro-Gly motif, which is common in peptides with conformational flexibility or β-turn formation .

特性

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILMCIMLLYNMB-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436108 | |

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-31-3 | |

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Phe-Gly-Lys-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. Subsequent amino acids (glycine, phenylalanine, and proline) are added one by one through a series of coupling and deprotection steps. Common reagents used in these reactions include carbodiimides for coupling and trifluoroacetic acid for deprotection .

Industrial Production Methods

Industrial production of peptides like H-Pro-Phe-Gly-Lys-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the desired peptide from by-products and impurities .

化学反応の分析

Types of Reactions

H-Pro-Phe-Gly-Lys-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

Substitution: Substitution reactions often involve the use of protecting groups and coupling agents like carbodiimides.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of cyclic peptides, while substitution can result in peptide analogs with altered biological activity .

科学的研究の応用

H-Pro-Phe-Gly-Lys-OH has a wide range of applications in scientific research:

作用機序

The mechanism of action of H-Pro-Phe-Gly-Lys-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or bind to receptors to elicit a cellular response .

類似化合物との比較

Comparison with Structurally Similar Compounds

Sequence and Structural Features

| Compound Name | Sequence/Motif | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| H-Pro-Phe-Gly-Lys-OH | Pro-Phe-Gly-Lys | 487.54 | 143547-77-7 | Pro-Gly motif; lacks post-translational modifications |

| Fc-Gly-Pro-Arg(NO₂)-OMe | Fc-Gly-Pro-Arg(NO₂)-OMe | 787.64 (estimated) | Not provided | Ferrocene (Fc) tag; Pro-Arg sequence |

| H-Leu-D-Pro-Gly-Leu-OH | Leu-D-Pro-Gly-Leu | 428.50 | Not provided | D-Pro-Gly restriction; β-turn stabilization |

| TFA-Gly-Pro-Thr-Ala-OH | TFA-Gly-Pro-Thr-Ala | 461.42 | Not provided | Trifluoroacetyl (TFA) protection; Pro-Thr |

| L-Tyr-Pro-Ile-Pro-Phe-OH | Tyr-Pro-Ile-Pro-Phe | 635.73 | Not provided | Two Pro residues; pentapeptide backbone |

| Pro-hGHRH(1-44)-Gly-Gly-Cys | Pro-hGHRH(1-44)-Gly-Gly-Cys | 5373 Da | Not provided | Extended Gly-Gly linker; therapeutic design |

| H-Gly-Gly-Pro-OH | Gly-Gly-Pro | 257.26 | HY-111922 | Tripeptide; simple Gly-Gly-Pro motif |

Therapeutic Potential

- Pro-hGHRH(1-44)-Gly-Gly-Cys : Demonstrated prolonged in vivo stability and species-specific GH release, making it a candidate for growth disorders .

Electrochemical and Metal-Binding Properties

- Ferrocene-tagged peptides like Fc-Gly-Pro-Arg(NO₂)-OMe serve as electrochemical biosensors due to their metal-coordination capabilities .

Conformational Studies

- Peptides with D-Pro-Gly (e.g., H-Leu-D-Pro-Gly-Leu-OH) or multiple Pro residues (e.g., L-Tyr-Pro-Ile-Pro-Phe-OH) are pivotal in studying β-turns and peptide folding .

生物活性

H-Pro-Phe-Gly-Lys-OH, a tetrapeptide, has garnered attention in various fields of biological research due to its unique amino acid sequence and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

H-Pro-Phe-Gly-Lys-OH is composed of four amino acids: proline (Pro), phenylalanine (Phe), glycine (Gly), and lysine (Lys). Its chemical formula is represented as with a molecular weight of approximately 462.58 g/mol.

Synthesis Methods:

The primary method for synthesizing H-Pro-Phe-Gly-Lys-OH is solid-phase peptide synthesis (SPPS) . This technique involves:

- Attachment of the C-terminal amino acid (lysine) to a solid resin.

- Sequential addition of the remaining amino acids through coupling and deprotection steps using reagents like carbodiimides and trifluoroacetic acid.

H-Pro-Phe-Gly-Lys-OH interacts with specific molecular targets, such as enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of metabolic pathways, influencing cellular responses. For instance, it may inhibit enzymes involved in metabolic processes or bind to receptors to elicit physiological responses.

Therapeutic Applications

Research indicates that H-Pro-Phe-Gly-Lys-OH may have several therapeutic applications:

- Antimicrobial Activity: Studies have shown that peptides similar to H-Pro-Phe-Gly-Lys-OH exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties: The compound is being investigated for its potential to inhibit cancer cell proliferation through modulation of signaling pathways.

- Enzyme Inhibition: The peptide has been noted for its ability to inhibit the activity of angiotensin-converting enzyme (ACE), which could have implications for hypertension treatment .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of H-Pro-Phe-Gly-Lys-OH against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a natural antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 12 |

Case Study 2: Anticancer Properties

In vitro studies demonstrated that H-Pro-Phe-Gly-Lys-OH inhibited the proliferation of breast cancer cells by inducing apoptosis. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| MDA-MB-231 | 30 |

Case Study 3: ACE Inhibition

Research conducted on the ACE inhibitory activity of H-Pro-Phe-Gly-Lys-OH revealed that it effectively lowers ACE activity in vitro, providing insights into its potential use in managing hypertension .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。